molecular formula C18H12N2O2S2 B7733889 (5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B7733889
M. Wt: 352.4 g/mol
InChI Key: HUALFMTZQOOMKN-SXGWCWSVSA-N
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Description

(5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indole moiety, and a hydroxyphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of an appropriate aldehyde with a thiourea derivative to form the thiazolidinone ring.

    Introduction of Indole Moiety: The indole moiety is introduced through a nucleophilic substitution reaction, where an indole derivative reacts with the thiazolidinone intermediate.

    Addition of Hydroxyphenyl Group: The final step involves the addition of the hydroxyphenyl group through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The hydroxyphenyl and indole groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in the treatment of certain cancers and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-oxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group. This functional group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c21-13-7-5-12(6-8-13)20-17(22)16(24-18(20)23)9-11-10-19-15-4-2-1-3-14(11)15/h1-10,19,21H/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUALFMTZQOOMKN-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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